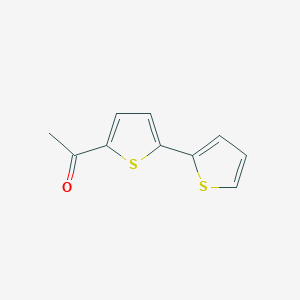

5-ACETYL-2,2'-BITHIENYL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(5-thiophen-2-ylthiophen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8OS2/c1-7(11)8-4-5-10(13-8)9-3-2-6-12-9/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKGAOTYPISAEEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345689 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3515-18-2 | |

| Record name | 1-([2,2'-Bithiophen]-5-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-ACETYL-2,2'-BITHIENYL CAS number and chemical properties

An In-depth Technical Guide to 5-ACETYL-2,2'-BITHIENYL for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound, a pivotal heterocyclic ketone. It serves as a critical resource for researchers, chemists, and professionals in drug development and materials science, offering detailed insights into its chemical properties, synthesis, characterization, and applications. Our focus is on the practical causality behind experimental choices and the robust validation of its chemical identity.

Core Compound Identification and Significance

This compound, with the CAS Number 3515-18-2 , is an organic compound featuring a bithiophene core functionalized with an acetyl group.[1][2][3] This structure creates an extended π-conjugated system, making it a valuable building block in the field of organic electronics for creating conductive polymers and components for organic light-emitting diodes (OLEDs), organic solar cells, and field-effect transistors.[2] Furthermore, its role as a pharmaceutical intermediate highlights its importance in the synthesis of novel therapeutic agents.[4][5]

The molecule's formal IUPAC name is 1-([2,2'-bithiophen]-5-yl)ethan-1-one, and it is also known by synonyms such as 5-Acetyl-2,2'-bithiophene and 2-Acetyl-5-(thien-2-yl)thiophene.[2][3][6]

Caption: Chemical structure of this compound.

Physicochemical and Safety Data

The compound is typically a yellow to yellow-green crystalline powder.[2][6] Its properties are summarized below, providing a clear overview for experimental planning.

| Property | Value | Source(s) |

| CAS Number | 3515-18-2 | [1][2][7][8] |

| Molecular Formula | C₁₀H₈OS₂ | [1][6] |

| Molecular Weight | 208.30 g/mol | [1][7] |

| Appearance | Yellowish to yellow powder | [6][7] |

| Melting Point | 109-114 °C | [2] |

| Boiling Point | 363.4 °C (Predicted) | [2] |

| Density | 1.26 g/cm³ (Predicted) | [2] |

| Solubility | Insoluble in water; Soluble in chloroform, DMF, ethanol | [2] |

| Storage | Refrigerator (+4°C) | [2][3] |

Toxicology and Safe Handling:

This compound is classified as an irritant and may cause an allergic skin reaction.[1] It is considered harmful if swallowed, inhaled, or absorbed through the skin, causing irritation to the eyes, respiratory system, and skin.[2]

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][10] Avoid generating dust. In case of contact, rinse the affected area thoroughly with water.[10] During a fire, irritating and toxic gases such as carbon oxides and sulfur oxides may be generated.[10]

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is commonly achieved via Friedel-Crafts acylation of 2,2'-bithiophene. This electrophilic aromatic substitution is a cornerstone of organic synthesis, allowing for the direct installation of the acetyl group onto the thiophene ring. The regioselectivity is dictated by the electronic properties of the bithiophene system, which preferentially directs substitution to the 5-position.

Step-by-Step Laboratory Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,2'-bithiophene (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or carbon disulfide.

-

Cooling: Cool the solution to 0°C using an ice bath. This is critical to control the exothermic nature of the acylation reaction and minimize side-product formation.

-

Catalyst Addition: Slowly add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (1.1 equivalents), to the stirred solution. The Lewis acid coordinates with the acetylating agent, making it a more potent electrophile.

-

Acylating Agent Addition: Add acetyl chloride or acetic anhydride (1.1 equivalents) dropwise from the dropping funnel over 30 minutes. The slow addition maintains the low temperature and prevents runaway reactions.

-

Reaction Progression: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Quenching: Carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the organic products.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

-

Isolation: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product as a yellow solid.

Caption: A typical workflow for the synthesis of this compound.

Spectroscopic Characterization Profile

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The expected spectral data for this compound are outlined below, based on its molecular structure and established principles of spectroscopy.[11][12][13][14]

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the protons on the two thiophene rings and the acetyl methyl group.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.5 ppm.

-

Thiophene Protons: The seven aromatic protons will appear in the region of δ 7.0-7.8 ppm. Due to the substitution pattern, complex splitting (doublets, doublets of doublets) is expected, reflecting the coupling between adjacent protons on the rings. The proton adjacent to the acetyl group will likely be the most downfield-shifted due to the electron-withdrawing effect of the carbonyl.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum provides information on all unique carbon environments.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 190-200 ppm.

-

Aromatic Carbons: Multiple signals between δ 125-150 ppm, corresponding to the eight carbons of the bithiophene core. Carbons directly attached to sulfur or the acetyl group will have distinct chemical shifts.

-

Methyl Carbon (-CH₃): An upfield signal around δ 25-30 ppm.

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is used to identify key functional groups.

-

C=O Stretch: A strong, sharp absorption band around 1660-1680 cm⁻¹, characteristic of an aryl ketone.

-

Aromatic C-H Stretch: Signals typically appear just above 3000 cm⁻¹.

-

C-S Stretch: Weaker bands in the fingerprint region, often around 600-800 cm⁻¹.

-

Aliphatic C-H Stretch (-CH₃): Bands appearing just below 3000 cm⁻¹ (e.g., 2900-2980 cm⁻¹).

UV-Vis (Ultraviolet-Visible Spectroscopy): Due to its extended π-conjugated system, this compound is expected to absorb strongly in the UV region. The spectrum should exhibit one or more broad absorption bands, likely between 300-400 nm, corresponding to π → π* electronic transitions.

Applications in Research and Development

The unique electronic and structural features of this compound make it a versatile precursor in several high-technology and pharmaceutical fields.

-

Organic Electronics: The bithiophene moiety provides a robust, electron-rich backbone for conductive polymers. The acetyl group serves as a convenient chemical handle for further functionalization, allowing for the fine-tuning of electronic properties such as the HOMO/LUMO energy levels and band gap. This makes it an essential starting material for synthesizing materials used in organic photovoltaics (OPVs) and OLEDs.[2]

-

Drug Development: Thiophene-containing compounds are known to exhibit a wide range of biological activities. This compound acts as a scaffold or intermediate in the synthesis of more complex molecules with potential therapeutic applications.[5][15] The ketone functionality is readily converted to other groups, enabling the exploration of diverse chemical space in drug discovery programs.

References

- 1. 3515-18-2 Cas No. | 5-Acetyl-2,2-bithienyl | Matrix Scientific [matrixscientific.com]

- 2. chembk.com [chembk.com]

- 3. This compound | 3515-18-2 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 5-Acetyl-2,2'-bithiophene, CasNo.3515-18-2 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 6. This compound CAS#: 3515-18-2 [amp.chemicalbook.com]

- 7. 10-050832 - 5-acetyl-22-bithienyl | 3515-18-2 | CymitQuimica [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound | C10H8OS2 | CID 606422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. georganics.sk [georganics.sk]

- 11. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. US4130566A - Process for producing 5-carboxy-2-acetylthiophene - Google Patents [patents.google.com]

Physical and spectroscopic properties of 5-ACETYL-2,2'-BITHIENYL

An In-depth Technical Guide to the Physical and Spectroscopic Properties of 5-Acetyl-2,2'-bithienyl

Introduction

This compound, a derivative of the heterocyclic compound 2,2'-bithiophene, is a molecule of significant interest in the fields of materials science and organic electronics. Its structure, featuring a conjugated system of two thiophene rings and an electron-withdrawing acetyl group, imparts valuable optoelectronic properties. This guide provides a comprehensive overview of the key physical and spectroscopic characteristics of this compound, offering a foundational understanding for researchers and professionals in drug development and materials science. This compound serves as a crucial building block for synthesizing more complex organic semiconductors, polymers, and photoelectric materials used in applications like organic solar cells and OLEDs.[1]

The presence of the bithiophene backbone, a well-known electron-rich moiety, combined with the acetyl group, creates a push-pull electronic structure that influences its molecular packing, charge transport capabilities, and interaction with light. Understanding the fundamental properties detailed herein is paramount for the rational design and synthesis of novel functional materials.

Caption: Molecular Structure of this compound.

Physical Properties

This compound typically presents as a yellow to yellow-green or white to off-white crystalline powder.[1][2][3] Its physical state and solubility are critical parameters for its processing and integration into devices or reaction mixtures. While it is insoluble in water, it shows solubility in several organic solvents such as chloroform, dimethylformamide, and ethanol.[1] This solubility profile is characteristic of moderately polar organic compounds and is essential for solution-based characterization and fabrication techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₈OS₂ | [4][5] |

| Molar Mass | 208.3 g/mol | [1][6] |

| Appearance | Yellow to yellow-green solid / White to light yellow crystalline powder | [1][2] |

| Melting Point | 82-84 °C or 109-114 °C | [1][2] |

| Boiling Point | ~300 °C - 363.4°C at 760 mmHg | [1][2] |

| Density | ~1.26 g/cm³ | [1] |

| Solubility | Insoluble in water; Soluble in chloroform, DMF, ethanol. | [1] |

Note: Discrepancies in reported melting points may arise from different purities or crystalline forms of the compound.

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Each technique provides a unique fingerprint of the molecule's structure and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive information about the arrangement of atoms.

Caption: Numbering scheme for NMR assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Carbon Atom | Chemical Shift (δ) ppm (Predicted/Typical) |

| C=O | ~190-200 |

| Thiophene Carbons (C2-C5, C2'-C5') | ~125-150 |

| CH₃ | ~25-30 |

Note: Specific peak assignments can be found in databases like SpectraBase, often measured in CDCl₃.[4]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.[4]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a suitable NMR spectrometer (e.g., 300 or 400 MHz).

-

Analysis: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectrum for analysis of chemical shifts, integration, and coupling patterns.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| m/z Value | Interpretation | Source(s) |

| 208 | Molecular Ion [M]⁺ | [6] |

| 193 | [M - CH₃]⁺ (Loss of methyl radical) | [6] |

| 121 | Further fragmentation | [6] |

The presence of a strong molecular ion peak at m/z 208 confirms the molecular weight of 208.3 g/mol .[6] The peak at m/z 193, corresponding to the loss of a methyl group, is a characteristic fragmentation pattern for acetyl-containing compounds.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

-

Separation: The compound travels through a GC column, separating it from any impurities.

-

Ionization: As the compound elutes from the column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI).

-

Detection: The resulting ions are separated by their mass-to-charge ratio and detected, generating the mass spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is an effective technique for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by vibrations associated with the carbonyl group and the thiophene rings.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic (Thiophene) |

| ~1660-1680 | C=O stretch | Ketone |

| ~1400-1500 | C=C stretch | Aromatic Ring |

| ~800-850 | C-S stretch | Thiophene Ring |

| ~700-800 | C-H out-of-plane bend | Aromatic |

The strong absorption band in the region of 1660-1680 cm⁻¹ is a clear indicator of the acetyl group's carbonyl functionality. Vibrations related to the C-S and C=C bonds confirm the presence of the thiophene rings.[7]

UV-Visible (UV-Vis) Spectroscopy

Due to its extended conjugated π-system, this compound absorbs light in the ultraviolet-visible region. This absorption corresponds to electronic transitions, primarily π → π* transitions. The introduction of the acetyl group can cause a red-shift (bathochromic shift) in the absorption maximum compared to the parent 2,2'-bithiophene, indicating a decrease in the HOMO-LUMO energy gap. The main absorption band is typically observed between 275 and 400 nm.[8]

Caption: π → π* electronic transition in UV-Vis spectroscopy.

Experimental Protocol: UV-Vis Spectroscopy

-

Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., acetonitrile, dichloromethane, or ethanol).[8]

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1.0 x 10⁻⁵ M) to ensure the absorbance is within the linear range of the spectrophotometer (typically < 1.5 AU).[8]

-

Blank Measurement: Record a baseline spectrum using a cuvette filled only with the solvent.

-

Sample Measurement: Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 200-600 nm).

-

Analysis: Identify the wavelength of maximum absorbance (λ_max).

Synthesis and Characterization Workflow

A common route for the synthesis of this compound is through the Friedel-Crafts acylation of 2,2'-bithiophene. The subsequent characterization is a multi-step process to confirm the structure and purity of the final product.

Caption: General workflow for synthesis and characterization.

Safety Information

While comprehensive safety data is limited, this compound should be handled with care, following standard laboratory safety protocols.[1] It is considered harmful by inhalation, in contact with skin, and if swallowed.[1] It may also cause irritation to the eyes, respiratory system, and skin.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[1] All handling should be performed in a well-ventilated area or a chemical fume hood.[1]

Conclusion

This compound is a well-defined organic compound with distinct physical and spectroscopic properties. Its characterization relies on a suite of analytical techniques, with NMR providing definitive structural proof, mass spectrometry confirming its molecular weight, IR spectroscopy identifying key functional groups, and UV-Vis spectroscopy revealing its electronic nature. The data presented in this guide serves as a critical reference for scientists and researchers, enabling the unambiguous identification of the compound and providing the foundational knowledge necessary for its application in the development of advanced organic materials.

References

- 1. chembk.com [chembk.com]

- 2. 5-acetyl-2,2-bithiophene at Best Price in Hyderabad, Telangana | Anji Biosciences [tradeindia.com]

- 3. hangyuchemical.lookchem.com [hangyuchemical.lookchem.com]

- 4. spectrabase.com [spectrabase.com]

- 5. 5-ACETYL-2,2'-BITHIOPHENE [chemicalbook.com]

- 6. This compound | C10H8OS2 | CID 606422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Chiroptical Properties of Bithiophene-Functionalized Open and Methylene-Bridged Binaphthyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Acetyl-2,2'-bithienyl and Its Derivatives

Abstract

5-Acetyl-2,2'-bithienyl is a pivotal heterocyclic compound, forming the structural core of numerous advanced materials and pharmacologically active agents. Its unique electronic properties, stemming from an extended π-conjugated system, make it a valuable building block in the development of organic electronics, including solar cells, OLEDs, and field-effect transistors.[1] This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound and its derivatives. We will delve into the mechanistic intricacies of established methods such as Friedel-Crafts acylation, lithiation-based strategies, and modern cross-coupling reactions, offering field-proven insights into experimental choices and protocol optimization. This document is intended for researchers, scientists, and drug development professionals seeking a detailed and practical understanding of the synthesis of this important class of compounds.

Introduction: The Significance of this compound

The 2,2'-bithiophene scaffold is a privileged structure in materials science and medicinal chemistry. The introduction of an acetyl group at the 5-position modulates the electronic characteristics of the bithiophene core, influencing its charge transport properties and biological activity. This compound, a yellow to yellow-green solid, is soluble in several organic solvents like chloroform and dimethylformamide but insoluble in water.[1] Its molecular structure consists of two thiophene rings linked at the 2 and 2' positions, with an acetyl group at the 5-position of one of the rings.[2] This arrangement results in an extended π-conjugated system, which is fundamental to its application in organic electronics.[1][2]

Key Synthetic Strategies

The synthesis of this compound and its derivatives can be broadly categorized into two main approaches:

-

Direct Functionalization of a Pre-formed 2,2'-Bithiophene Core: This is the most common and direct route, where an acetyl group is introduced onto the bithiophene scaffold.

-

Construction of the Bithiophene Ring System with a Pre-installed Acetyl Group: This "building block" approach involves coupling two thiophene units, one of which already bears the acetyl functionality.

This guide will focus on the most prevalent and effective methods within these categories.

Direct Functionalization: The Friedel-Crafts Acylation of 2,2'-Bithiophene

The Friedel-Crafts acylation is a classic and widely employed method for the direct introduction of an acetyl group onto an aromatic ring.[3][4] In the context of 2,2'-bithiophene, this reaction offers a straightforward pathway to this compound.

Mechanistic Rationale

The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] A Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.[3][5] The electron-rich 2,2'-bithiophene then acts as a nucleophile, attacking the acylium ion. The thiophene ring is highly activated towards electrophilic substitution, with the 5 and 5' positions being the most reactive due to resonance stabilization of the intermediate carbocation (the sigma complex).

dot

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on established Friedel-Crafts acylation procedures.[5][6]

Materials:

-

2,2'-Bithiophene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride in anhydrous dichloromethane under a nitrogen atmosphere.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride to the stirred suspension.

-

In a separate flask, dissolve 2,2'-bithiophene in anhydrous dichloromethane.

-

Add the 2,2'-bithiophene solution dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and dilute HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to afford this compound.

Causality Behind Experimental Choices

-

Anhydrous Conditions: Friedel-Crafts reactions are highly sensitive to moisture, as water will react with the Lewis acid catalyst and the acylating agent.

-

Stoichiometric Amount of Lewis Acid: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. This is because the product, a ketone, is a Lewis base and forms a complex with the AlCl₃, rendering it inactive as a catalyst.[3][4]

-

Controlled Temperature: The initial reaction is performed at low temperature (0 °C) to control the exothermic reaction and minimize side product formation.

-

Aqueous Workup: The addition of ice and dilute acid is crucial to quench the reaction and decompose the aluminum chloride complexes.

Lithiation-Based Synthesis

An alternative and highly versatile approach to the synthesis of this compound and its derivatives involves the selective lithiation of the bithiophene core followed by reaction with an appropriate electrophile.[2]

Mechanistic Principles

Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases that can deprotonate the most acidic proton on the 2,2'-bithiophene ring.[7] The protons at the 5 and 5' positions are the most acidic due to the electron-withdrawing nature of the sulfur atom and the ability of the resulting carbanion to be stabilized by the adjacent sulfur. This selective deprotonation generates a 5-lithio-2,2'-bithiophene intermediate.[8] This powerful nucleophile can then react with a variety of electrophiles, including acetylating agents.

dot

Caption: General workflow for lithiation-based synthesis.

Experimental Protocol: Lithiation and Acetylation

Materials:

-

2,2'-Bithiophene

-

n-Butyllithium (n-BuLi) in hexanes

-

N,N-dimethylacetamide (DMA)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated ammonium chloride solution

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line or glovebox)

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve 2,2'-bithiophene in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred solution.

-

Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

-

Add N,N-dimethylacetamide dropwise to the solution at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield this compound.

Key Considerations for Lithiation

-

Strictly Anhydrous and Inert Conditions: Organolithium reagents are extremely reactive towards water and oxygen.

-

Low Temperatures: Lithiation reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure regioselectivity.

-

Choice of Electrophile: While acetyl chloride can be used, N,N-dimethylacetamide is often a milder and more effective acetylating agent in this context.

Modern Cross-Coupling Strategies for Derivatives

For the synthesis of more complex derivatives of this compound, modern palladium-catalyzed cross-coupling reactions such as the Stille and Suzuki couplings are indispensable tools.[9][10] These methods allow for the precise formation of carbon-carbon bonds, enabling the construction of a wide array of functionalized bithiophenes.

The "Building Block" Approach

In this strategy, two thiophene monomers are coupled, one of which already contains the acetyl group. For example, 5-acetyl-2-bromothiophene can be coupled with a thiophene boronic acid (Suzuki coupling) or a thiophene organostannane (Stille coupling).

dot

Caption: Suzuki and Stille cross-coupling strategies.

Suzuki Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide.[11] For the synthesis of this compound derivatives, this typically involves the reaction of an acetyl-substituted bromothiophene with a thiophene boronic acid in the presence of a palladium catalyst and a base.[12][13] Microwave-assisted Suzuki couplings have been shown to be particularly efficient for the synthesis of 2-acetyl-5-arylthiophenes.[12][13][14]

Stille Coupling

The Stille coupling reaction involves the coupling of an organostannane with an organic halide, catalyzed by a palladium complex.[15] This reaction is known for its tolerance of a wide range of functional groups.[10] However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts.[9][10]

Comparative Analysis of Synthetic Pathways

| Method | Advantages | Disadvantages | Best Suited For |

| Friedel-Crafts Acylation | - Cost-effective reagents- Straightforward procedure | - Requires stoichiometric Lewis acid- Sensitive to moisture- Can lead to polysubstitution | - Large-scale synthesis of the parent this compound |

| Lithiation | - High regioselectivity- Versatile for introducing various functional groups | - Requires strictly inert and anhydrous conditions- Low temperatures are necessary- Strong base can be incompatible with some functional groups | - Synthesis of specifically functionalized derivatives |

| Suzuki Coupling | - Mild reaction conditions- High functional group tolerance- Boronic acids are generally stable and non-toxic | - Availability of boronic acid starting materials can be a limitation | - Synthesis of a wide range of aryl- and heteroaryl-substituted derivatives |

| Stille Coupling | - Excellent functional group tolerance | - Toxicity of organotin reagents- Difficulty in removing tin byproducts | - Cases where other coupling methods fail due to functional group incompatibility |

Conclusion

The synthesis of this compound and its derivatives is a well-established field with a variety of robust and versatile methods at the disposal of the synthetic chemist. The choice of the optimal synthetic route depends on several factors, including the desired scale of the reaction, the specific substitution pattern of the target molecule, and the functional groups present. For the direct synthesis of the parent compound, Friedel-Crafts acylation remains a viable and economical option. For the preparation of more complex and highly functionalized derivatives, lithiation followed by electrophilic quench, and palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, offer superior control and versatility. As the demand for novel organic electronic materials and pharmaceuticals continues to grow, the development of even more efficient and sustainable methods for the synthesis of this important class of compounds will remain an active area of research.

References

- 1. chembk.com [chembk.com]

- 2. This compound (3515-18-2) for sale [vulcanchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]

- 5. asianpubs.org [asianpubs.org]

- 6. mdpi.com [mdpi.com]

- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 8. Multifaceted Strategy for the Synthesis of Diverse 2,2'-Bithiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. application.wiley-vch.de [application.wiley-vch.de]

Structural Elucidation and Isomeric Landscape of 5-Acetyl-2,2'-Bithienyl

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Acetyl-2,2'-bithienyl is a pivotal heterocyclic ketone that serves as a fundamental building block in the development of advanced organic materials and pharmaceutical agents. Its utility is intrinsically linked to its precise molecular structure, which dictates its electronic, optical, and biological properties. However, the synthesis of this compound can often yield a mixture of positional isomers, each possessing distinct physicochemical characteristics. The unambiguous structural verification and differentiation of these isomers are therefore non-trivial analytical challenges that demand a sophisticated, multi-technique approach. This technical guide provides a comprehensive framework for the structural elucidation of this compound and its primary isomers. We delve into the causal reasoning behind the selection of analytical techniques, present detailed, field-proven protocols, and offer a comparative analysis of the spectroscopic data that enables confident isomer discrimination. This document is intended to serve as an authoritative resource for researchers navigating the complexities of characterization for substituted bithiophene systems.

Introduction: The Significance of the Bithienyl Scaffold

The 2,2'-bithiophene unit is a privileged structure in materials science and medicinal chemistry. Composed of two thiophene rings linked at their alpha-positions, the resulting π-conjugated system imparts valuable electronic properties, making it a cornerstone for organic semiconductors, organic light-emitting diodes (OLEDs), and organic photovoltaics. The ability to functionalize the bithiophene core, for instance through acylation, allows for the fine-tuning of these properties and provides a chemical handle for further synthetic transformations.

This compound, in particular, emerges as a key intermediate. The acetyl group not only modulates the electronic nature of the bithiophene system but also serves as a versatile precursor for more complex molecular architectures. The successful application of this molecule is, however, predicated on its isomeric purity.

The Isomeric Landscape of Acetyl-2,2'-Bithienyl

The 2,2'-bithiophene core offers three unique positions for mono-substitution on each ring: the 3/3', 4/4', and 5/5' positions. Due to the symmetry of the parent molecule, mono-acetylation can result in three distinct positional isomers. Understanding the identity of these isomers is the first step in any rigorous characterization.

-

This compound: The target compound, where the acetyl group is at the terminal alpha-position, extending the conjugated system.

-

4-Acetyl-2,2'-bithienyl: The acetyl group is at a beta-position adjacent to the inter-ring bond.

-

3-Acetyl-2,2'-bithienyl: The acetyl group is at the beta-position furthest from the inter-ring bond.

Synthetic Plausibility and Regioselectivity

The most common synthetic route to acetylated bithienyls is the Friedel-Crafts acylation of 2,2'-bithiophene. This electrophilic aromatic substitution is governed by the electronic properties of the thiophene ring. The sulfur atom stabilizes the cationic intermediate (the sigma complex) most effectively when the attack occurs at the alpha-positions (C2/C5). In 2,2'-bithiophene, the terminal 5 and 5' positions are the most electronically activated and sterically accessible sites for electrophilic attack. Consequently, the Friedel-Crafts acylation of 2,2'-bithiophene is highly regioselective, yielding This compound as the major product. The formation of 3-acetyl and 4-acetyl isomers is significantly less favored but may occur as minor byproducts depending on the reaction conditions.

A Multi-Technique Strategy for Structural Elucidation

No single analytical technique can provide a complete structural picture. A synergistic approach, integrating data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, is essential for unambiguous elucidation. For absolute confirmation in the solid state, X-ray Crystallography is the gold standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the substitution pattern on the bithienyl rings. The combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the molecule's covalent framework.

3.1.1. Causality in NMR Analysis

The position of the electron-withdrawing acetyl group significantly influences the chemical environment of the nearby protons and carbons.

-

¹H NMR: Protons on the acetyl-substituted ring will be deshielded (shifted downfield) compared to those on the unsubstituted ring. The specific pattern of chemical shifts and, crucially, the proton-proton coupling constants (J-coupling) are diagnostic for the substitution pattern. Thiophene protons typically exhibit coupling constants of J3,4 ≈ 3.5-4.5 Hz, J4,5 ≈ 4.5-5.5 Hz, and J3,5 ≈ 1.0-1.5 Hz. The absence of a particular coupling can reveal the position of substitution.

-

¹³C NMR: The carbonyl carbon provides a characteristic signal around 190-200 ppm. The carbons of the substituted ring, particularly the carbon atom directly attached to the acetyl group (ipso-carbon), will show significant shifts.

-

2D NMR (COSY & HMBC): These experiments are definitive.

-

COSY (Correlation Spectroscopy) reveals which protons are coupled to each other, allowing for the assignment of protons within each individual thiophene ring.

-

HMBC (Heteronuclear Multiple Bond Correlation) is the key to placing the acetyl group. It shows correlations between protons and carbons that are 2 or 3 bonds away. A correlation from the methyl protons of the acetyl group to a specific carbon on the thiophene ring unambiguously identifies the point of attachment.

-

3.1.2. Comparative Spectroscopic Data

The following table summarizes the key expected NMR and MS data for the three positional isomers. Data for this compound is based on available database information, while data for the 3- and 4-acetyl isomers are predicted based on established substituent effects and data from simpler analogues like 2- and 3-acetylthiophene.

| Parameter | This compound | 3-Acetyl-2,2'-bithienyl (Predicted) | 4-Acetyl-2,2'-bithienyl (Predicted) |

| ¹H NMR | |||

| H3' | ~7.25 (dd) | ~7.45 (dd) | ~7.30 (dd) |

| H4' | ~7.05 (t) | ~7.10 (t) | ~7.10 (t) |

| H5' | ~7.20 (dd) | ~7.25 (dd) | ~7.25 (dd) |

| H3 | ~7.15 (d) | N/A (Substituted) | ~8.00 (d) |

| H4 | ~7.65 (d) | ~7.50 (d) | N/A (Substituted) |

| H5 | N/A (Substituted) | ~8.10 (d) | ~7.60 (d) |

| -COCH₃ | ~2.55 (s) | ~2.50 (s) | ~2.50 (s) |

| ¹³C NMR | |||

| C=O | ~192 ppm | ~195 ppm | ~194 ppm |

| -CH₃ | ~26 ppm | ~27 ppm | ~27 ppm |

| Key MS Fragments | m/z 208 [M]⁺, 193 [M-CH₃]⁺ (Base Peak) | m/z 208 [M]⁺, 43 [CH₃CO]⁺ (Base Peak) | m/z 208 [M]⁺, 193 [M-CH₃]⁺ |

| IR (cm⁻¹) | ~1665 (C=O), ~3100 (Ar C-H) | ~1675 (C=O), ~3100 (Ar C-H) | ~1670 (C=O), ~3100 (Ar C-H) |

Protocol: Acquiring and Interpreting 2D NMR Spectra

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube. Ensure the sample is fully dissolved.

-

Acquisition:

-

Acquire standard 1D ¹H and ¹³C spectra first to determine appropriate spectral widths and pulse calibrations.

-

Run a gCOSY experiment to establish proton-proton correlations within each ring.

-

Run a gHMBC experiment. Optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe 2- and 3-bond correlations.

-

-

Data Processing & Interpretation:

-

Process the 2D data using appropriate window functions and Fourier transformation.

-

COSY Analysis: Identify cross-peaks which indicate coupled protons. This will define the spin systems of the two separate thiophene rings.

-

HMBC Analysis: Look for the critical cross-peak between the singlet signal of the acetyl methyl protons (~2.5 ppm) and a quaternary carbon on one of the thiophene rings. This correlation confirms the C-C bond between the carbonyl carbon and the ring, thus identifying the isomer. For this compound, this correlation will be to the C5 position.

-

.dot digraph "HMBC_Correlation_Diagram" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=12];

} .dot Caption: Key ³J HMBC correlation confirming the structure of this compound.

Mass Spectrometry (MS)

MS provides the molecular weight and crucial fragmentation data that helps differentiate isomers. High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition (C₁₀H₈OS₂).

3.2.1. Causality in MS Fragmentation

Under Electron Ionization (EI), the molecular ion ([M]⁺˙) is formed, which then undergoes fragmentation. The primary fragmentation pathway for acetyl-substituted aromatics is α-cleavage—the breaking of the bond between the carbonyl carbon and the methyl group or the bond between the carbonyl carbon and the aromatic ring.

The key to distinguishing the isomers lies in the stability of the resulting cation.

-

For this compound: Loss of the methyl radical (•CH₃) results in a highly resonance-stabilized thienoyl cation ([M-15]⁺ or m/z 193). This fragment is expected to be the base peak (the most abundant ion).

-

For 3-Acetyl-2,2'-bithienyl: The corresponding thienoyl cation formed by loss of a methyl radical is less stable. Therefore, the alternative α-cleavage, loss of the thienyl radical to form the acetyl cation ([CH₃CO]⁺, m/z 43), becomes a more dominant pathway. The m/z 43 fragment is expected to be the base peak for this isomer.

.dot digraph "MS_Fragmentation_Pathway" { graph [fontname="Arial", fontsize=12, splines=true]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#F1F3F4", style=filled]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Caption: Primary EI-MS fragmentation pathways for acetyl-2,2'-bithienyl isomers.

Protocol: GC-MS Analysis

-

System Setup: Use a gas chromatograph coupled to an electron ionization mass spectrometer. A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

-

Sample Preparation: Prepare a dilute solution (~100 µg/mL) of the sample in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Method:

-

Injector Temp: 250 °C.

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

-

Data Analysis:

-

Confirm the molecular ion peak at m/z 208.

-

Analyze the relative intensities of the key fragment ions at m/z 193 and m/z 43 to determine the isomeric identity as described above.

-

Vibrational (Infrared) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups. While it is generally insufficient for distinguishing positional isomers on its own, it serves as an excellent quality control check.

-

C=O Stretch: A strong, sharp absorption band between 1660-1680 cm⁻¹ is characteristic of an aryl ketone and confirms the presence of the acetyl group.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹ (typically ~3100 cm⁻¹) confirm the presence of hydrogens on the thiophene rings.

-

C-S Stretch & Ring Vibrations: These appear in the fingerprint region (< 1500 cm⁻¹) and, while complex, contribute to the unique spectral signature of the molecule.

X-ray Crystallography

Protocol: Crystal Growth for X-ray Diffraction

-

Purity: Ensure the sample is of the highest possible purity (>99%), as impurities inhibit crystal growth.

-

Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.

-

Method: Slow Evaporation (Recommended)

-

Prepare a nearly saturated solution of the compound in a clean vial.

-

Filter the solution through a small plug of cotton or glass wool into a new, clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.

-

Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation.

-

Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.

-

-

Crystal Harvesting: Once suitable crystals (typically >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor with a loop and submit them for diffraction analysis.

Integrated Workflow and Case Study

The most robust approach to structural elucidation follows a logical, tiered workflow.

.dot digraph "Elucidation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} .dot Caption: Integrated workflow for the structural elucidation of acetyl-2,2'-bithienyl isomers.

Case Study: Differentiating 5-acetyl- from 3-acetyl-2,2'-bithienyl

A researcher performs a Friedel-Crafts acylation on 2,2'-bithiophene and obtains a product.

-

IR Analysis: A strong peak at 1668 cm⁻¹ confirms successful acylation.

-

GC-MS Analysis: The mass spectrum shows a molecular ion at m/z 208. The most intense peak (base peak) is at m/z 193. A smaller peak is observed at m/z 43.

-

Interpretation: The base peak at [M-15]⁺ strongly suggests the product is the 5-acetyl isomer, as this corresponds to the formation of the most stable thienoyl cation.

-

-

NMR Analysis:

-

The ¹H NMR spectrum shows five distinct aromatic protons and one methyl singlet.

-

The COSY spectrum confirms the presence of a two-proton spin system (an AB doublet pair) and a three-proton spin system (an AMX system), corresponding to the two different thiophene rings.

-

The crucial HMBC spectrum shows a clear correlation between the methyl singlet (~2.55 ppm) and a quaternary carbon at ~145 ppm. Further correlations link this carbon to the two protons of the AB system.

-

Interpretation: The HMBC correlation definitively places the acetyl group on the thiophene ring with only two protons. The chemical shifts and coupling patterns match those expected for this compound.

-

Conclusion

The structural elucidation of this compound and its isomers is a challenge that highlights the necessity of a modern, multi-technique analytical approach. While synthesis strongly favors the 5-acetyl isomer, absolute confirmation requires careful spectroscopic analysis. The key differentiating features are found in the fragmentation patterns in mass spectrometry and the long-range correlations in 2D NMR spectroscopy. By following the integrated workflow and protocols outlined in this guide, researchers can confidently determine the precise isomeric structure of their acetylated bithiophene compounds, ensuring the integrity of their materials and the reliability of their subsequent research and development efforts.

Spectroscopic data analysis of 5-ACETYL-2,2'-BITHIENYL (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 5-ACETYL-2,2'-BITHIENYL

Introduction

This compound is a heterocyclic compound of significant interest in materials science and pharmaceutical research.[1] Its conjugated bithiophene backbone coupled with a reactive acetyl group makes it a versatile building block for the synthesis of conductive polymers, organic semiconductors, and biologically active molecules.[1] Accurate and unambiguous structural elucidation is paramount for ensuring the material's purity, predicting its chemical behavior, and guaranteeing reproducible results in downstream applications.

This technical guide provides a comprehensive analysis of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The focus is on not only presenting the data but also on the rationale behind the spectral interpretations, offering a deeper understanding for researchers, scientists, and drug development professionals.

Molecular Structure and Numbering

A clear understanding of the molecular structure and atom numbering is essential for interpreting spectroscopic data. The structure of this compound is presented below, with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and IUPAC numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the protons on the two thiophene rings and the acetyl methyl group. The chemical shifts are influenced by the electron-withdrawing acetyl group and the conjugation between the rings.

Predicted ¹H NMR Data (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.20 | d | ~3.9 |

| H-4 | ~7.65 | d | ~3.9 |

| H-3' | ~7.10 | dd | ~3.6, 1.1 |

| H-4' | ~7.05 | dd | ~5.1, 3.6 |

| H-5' | ~7.25 | dd | ~5.1, 1.1 |

| -CH₃ | ~2.55 | s | - |

Rationale for Predictions:

-

The protons on the acetyl-substituted ring (H-3 and H-4) are expected to be deshielded compared to those on the unsubstituted ring due to the electron-withdrawing nature of the carbonyl group.

-

The chemical shifts and coupling constants for the unsubstituted thiophene ring are predicted to be similar to those observed for 2,2'-bithiophene.

-

The methyl protons of the acetyl group are expected to appear as a sharp singlet around 2.55 ppm, a characteristic region for acetyl protons.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of two distinct thiophene rings and the acetyl group should give rise to 10 unique carbon signals.

¹³C NMR Data

Predicted ¹³C NMR Data (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~190 |

| C-2 | ~145 |

| C-3 | ~128 |

| C-4 | ~134 |

| C-5 | ~135 |

| C-2' | ~137 |

| C-3' | ~124 |

| C-4' | ~128 |

| C-5' | ~124 |

| -CH₃ | ~27 |

Rationale for Predictions:

-

The carbonyl carbon (C=O) is expected to be the most downfield signal, typically appearing around 190 ppm.[6]

-

The carbons of the acetyl-substituted thiophene ring will be influenced by the electron-withdrawing effect of the acetyl group.

-

The carbons of the second thiophene ring will have chemical shifts similar to those in 2,2'-bithiophene.[7]

Experimental Protocol for NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra is crucial for accurate data analysis.

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions from the carbonyl group and the thiophene rings.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1665 | Strong | C=O stretching vibration of the acetyl group |

| ~3100-3000 | Medium | Aromatic C-H stretching |

| ~2920 | Weak | Aliphatic C-H stretching of the methyl group |

| ~1500-1400 | Medium-Strong | Aromatic C=C ring stretching |

| ~840 | Strong | C-H out-of-plane bending |

| ~700 | Medium | C-S stretching |

Rationale for Predictions:

-

The most characteristic peak will be the strong C=O stretch of the conjugated ketone, expected around 1665 cm⁻¹.

-

Aromatic C-H stretches typically appear above 3000 cm⁻¹.

-

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending and stretching modes of the bithienyl system.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of solid this compound directly onto the ATR crystal.

-

Apply Pressure: Lower the pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-650 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 16 scans.[6]

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Mass Spectrometry Data

-

Major Peaks (m/z):

Interpretation of Fragmentation: The fragmentation pattern can be rationalized by the loss of small, stable fragments from the molecular ion.

Caption: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that leads to significant fragmentation, providing a detailed fingerprint of the molecule.

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC-MS).[6]

-

Ionization: The sample is ionized using an electron beam with a standard energy of 70 eV.[6]

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Summary

The combination of NMR, IR, and MS provides a complete picture of the structure of this compound.

-

NMR confirms the carbon-hydrogen framework and the connectivity of the atoms.

-

IR identifies the key functional groups, notably the conjugated ketone.

-

MS confirms the molecular weight and provides information about the fragmentation pattern, further corroborating the proposed structure.

This guide serves as a foundational resource for the spectroscopic analysis of this compound. The provided protocols and interpretations are based on established scientific principles and data from related compounds, ensuring a high degree of scientific integrity.

References

- 1. chembk.com [chembk.com]

- 2. mdpi.com [mdpi.com]

- 3. 2-Acetylthiophene | C6H6OS | CID 6920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

- 7. 2,2'-Bithiophene | C8H6S2 | CID 68120 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 10-050832 - 5-acetyl-22-bithienyl | 3515-18-2 | CymitQuimica [cymitquimica.com]

- 9. 3515-18-2 Cas No. | 5-Acetyl-2,2-bithienyl | Matrix Scientific [matrixscientific.com]

- 10. This compound | C10H8OS2 | CID 606422 - PubChem [pubchem.ncbi.nlm.nih.gov]

5-Acetyl-2,2'-bithiophene: A Technical Guide to its Photophysical and Electrochemical Landscape

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Ketone

5-Acetyl-2,2'-bithiophene (Ac2BT) is an organic compound featuring a bithiophene core functionalized with an acetyl group.[1] This molecular architecture places it in a class of compounds that are of significant interest in the fields of materials science and medicinal chemistry.[2][3][4] The bithiophene unit provides a π-conjugated system that is fundamental to the electronic and optical properties of organic semiconductors, making it a valuable building block for materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).[1][5][6] The electron-withdrawing acetyl group, in conjunction with the electron-rich bithiophene core, creates a donor-acceptor character that profoundly influences its photophysical and electrochemical behavior. In drug development, the thiophene nucleus is a "privileged scaffold," known to interact with various biological targets, and its derivatives have been explored for a range of therapeutic applications.[4] This guide provides an in-depth analysis of the core photophysical and electrochemical properties of 5-Acetyl-2,2'-bithiophene, offering both foundational knowledge and practical experimental insights.

Synthesis and Characterization

A common route for the synthesis of 5-Acetyl-2,2'-bithiophene involves the Friedel-Crafts acylation of 2,2'-bithiophene. This reaction typically uses acetyl chloride or acetic anhydride as the acylating agent with a Lewis acid catalyst.[1] Alternative multi-step syntheses starting from simpler thiophene derivatives have also been reported.[2][3]

Physicochemical Properties:

-

Appearance: Yellow to yellow-green solid.[1]

-

Molecular Formula: C₁₀H₈OS₂.[1]

-

Molar Mass: 208.3 g/mol .[1]

-

Melting Point: 109-114 °C.[1]

-

Solubility: Soluble in organic solvents like chloroform and dimethylformamide (DMF), but insoluble in water.[1]

Photophysical Properties: Harnessing Light

The interaction of 5-Acetyl-2,2'-bithiophene with light is governed by its electronic structure. The extended π-conjugation of the bithiophene backbone gives rise to strong absorption in the UV-visible region, while the acetyl group modulates the energy of the electronic transitions.

UV-Vis Absorption Spectroscopy

The UV-Vis absorption spectrum of Ac2BT is characterized by a strong absorption band corresponding to the π-π* electronic transition of the conjugated bithiophene system. The position of the absorption maximum (λ_max) is sensitive to the solvent environment, a phenomenon known as solvatochromism. This sensitivity arises from changes in the polarity of the solvent, which can stabilize the ground and excited states of the molecule to different extents.

| Solvent | Absorption Max (λ_max) | Molar Absorptivity (ε) |

| Dichloromethane | ~350-370 nm | (Data not available) |

| Acetonitrile | (Data not available) | (Data not available) |

| Cyclohexane | (Data not available) | (Data not available) |

| (Note: Specific experimental values for λ_max and ε are highly dependent on concentration and instrumentation. The provided range is based on typical values for similar bithiophene derivatives.)[7][8][9] |

Fluorescence Spectroscopy

Upon absorption of a photon, the excited molecule can relax by emitting a photon, a process known as fluorescence. The fluorescence spectrum is typically a mirror image of the absorption spectrum and is red-shifted to a longer wavelength (lower energy). This difference in wavelength between the absorption and emission maxima is the Stokes shift. The electron-withdrawing nature of the acetyl group can influence the fluorescence quantum yield (the efficiency of the fluorescence process) and the excited-state lifetime.

| Solvent | Emission Max (λ_em) | Quantum Yield (Φ_f) | Lifetime (τ) |

| Dichloromethane | ~400-450 nm | (Data not available) | (Data not available) |

| Acetonitrile | (Data not available) | (Data not available) | (Data not available) |

| Cyclohexane | (Data not available) | (Data not available) | (Data not available) |

| (Note: Quantitative fluorescence data for 5-Acetyl-2,2'-bithiophene is not readily available in the public domain and would require experimental determination.) |

Excited-State Dynamics

The fate of the molecule after photoexcitation is complex and can be visualized using a Jablonski diagram. Besides fluorescence, other de-excitation pathways include internal conversion (non-radiative decay to the ground state), and intersystem crossing (ISC) to a triplet state, which can then lead to phosphorescence.

Experimental Protocol: UV-Vis Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, molar absorptivity, and Stokes shift of 5-Acetyl-2,2'-bithiophene in a given solvent.

Materials:

-

5-Acetyl-2,2'-bithiophene

-

Spectroscopic grade solvent (e.g., Dichloromethane)

-

Volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

-

Fluorometer

Procedure:

-

Stock Solution Preparation: Accurately weigh a small amount of 5-Acetyl-2,2'-bithiophene and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

-

Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain concentrations in the range of 1-50 µM.

-

UV-Vis Measurement:

-

Use the pure solvent as a blank to zero the spectrophotometer.

-

Record the absorption spectrum for each diluted solution from approximately 250 nm to 600 nm.

-

Identify the wavelength of maximum absorbance (λ_max).

-

Use the Beer-Lambert law (A = εcl) to calculate the molar absorptivity (ε) from the slope of a plot of absorbance versus concentration.

-

-

Fluorescence Measurement:

-

Using a dilute solution (typically with an absorbance < 0.1 at the excitation wavelength to avoid inner filter effects), place the cuvette in the fluorometer.

-

Set the excitation wavelength to the determined λ_max.

-

Scan the emission spectrum over a range starting from ~10 nm above the excitation wavelength to ~700 nm.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Data Analysis:

-

Calculate the Stokes shift in nanometers (λ_em - λ_max) and in wavenumbers.

-

Caption: Jablonski diagram illustrating the primary photophysical processes.

Electrochemical Properties: Electron Transfer and Polymerization

The electrochemical behavior of 5-Acetyl-2,2'-bithiophene is crucial for its application in electronic devices. Cyclic voltammetry (CV) is the primary technique used to investigate its redox properties, including oxidation and reduction potentials, which are directly related to the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Cyclic Voltammetry

In a typical CV experiment, the potential is swept, and the resulting current is measured. For bithiophene derivatives, an irreversible oxidation peak is often observed at positive potentials.[10] This corresponds to the removal of an electron from the π-system to form a radical cation. The position of this peak (the oxidation potential, E_ox) is an indicator of the HOMO energy level. The electron-withdrawing acetyl group is expected to make the molecule more difficult to oxidize compared to unsubstituted bithiophene, thus shifting the oxidation potential to a more positive value.

Electropolymerization

A key feature of many thiophene derivatives is their ability to undergo electropolymerization.[10][11][12] The radical cation formed during the initial oxidation step can couple with another radical cation or a neutral monomer. This process can repeat, leading to the formation of a conductive polymer film, poly(5-acetyl-2,2'-bithiophene), on the electrode surface. This polymerization is often observed in the CV as an increase in the peak current with successive cycles, along with the appearance of new redox waves corresponding to the doping and de-doping of the polymer film.[12]

| Property | Estimated Value | Significance |

| Oxidation Potential (E_ox) | +1.0 to +1.5 V vs Ag/AgCl | Relates to HOMO energy level and stability |

| Reduction Potential (E_red) | (Typically not observed) | Relates to LUMO energy level |

| HOMO Energy Level | -5.4 to -5.9 eV | Determines electron-donating ability |

| LUMO Energy Level | (Requires E_red or optical bandgap) | Determines electron-accepting ability |

| (Note: These values are estimations based on related thiophene compounds and require experimental verification. The exact potentials are highly dependent on the solvent, electrolyte, and scan rate used.)[10] |

Experimental Protocol: Cyclic Voltammetry

Objective: To determine the oxidation potential of 5-Acetyl-2,2'-bithiophene and observe its electropolymerization.

Materials:

-

5-Acetyl-2,2'-bithiophene

-

Anhydrous acetonitrile or dichloromethane

-

Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

-

Three-electrode cell:

-

Working electrode (e.g., Platinum or Glassy Carbon)

-

Reference electrode (e.g., Ag/AgCl or Ag/Ag⁺)

-

Counter electrode (e.g., Platinum wire)

-

-

Potentiostat

Procedure:

-

Preparation: Polish the working electrode to a mirror finish and clean all electrodes.

-

Solution Preparation: Prepare a solution of the sample (1-5 mM) and the supporting electrolyte (0.1 M) in the chosen anhydrous solvent.

-

De-aeration: Purge the solution with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.

-

Measurement:

-

Assemble the three-electrode cell.

-

Set the potentiostat to scan from an initial potential where no reaction occurs (e.g., 0 V) to a potential positive enough to observe oxidation (e.g., +1.8 V), and then back to the initial potential.

-

Set a scan rate (e.g., 100 mV/s).[13]

-

Run multiple consecutive scans to observe the growth of the polymer film, evidenced by increasing peak currents.

-

-

Data Analysis:

-

Determine the onset oxidation potential from the first scan. This can be used to estimate the HOMO level using the empirical formula: HOMO (eV) = -[E_ox(onset) vs Fc/Fc⁺ + 4.8].

-

Analyze the evolution of the voltammogram over successive scans to characterize the electropolymerization process.

-

Caption: Schematic of a standard three-electrode cyclic voltammetry setup.

Computational Insights

Theoretical calculations, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide invaluable insights that complement experimental findings.[14][15] These computational methods can predict:

-

Molecular Geometries: The preferred conformation (e.g., cis-like vs. trans-like) of the bithiophene rings.[16]

-

Electronic Structure: The energies and spatial distributions of the HOMO and LUMO, which are fundamental to understanding redox behavior and electronic transitions.[17]

-

Absorption Spectra: Theoretical absorption spectra can be calculated and compared with experimental data to assign specific electronic transitions.[14]

The acetyl substituent is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted bithiophene, with a more pronounced effect on the LUMO. This leads to a smaller HOMO-LUMO gap, which often corresponds to a red-shift in the absorption spectrum.

Potential Applications

The unique combination of photophysical and electrochemical properties makes 5-Acetyl-2,2'-bithiophene a promising candidate for several advanced applications:

-

Organic Electronics: As a monomer for synthesizing conjugated polymers with tunable electronic properties for use in transistors and solar cells.[1][5]

-

Photosensitizers: The ability to absorb light and potentially populate a triplet state makes it a candidate for applications in photodynamic therapy or photocatalysis.

-

Chemical Sensors: The sensitivity of its optical and electronic properties to the local environment could be exploited for sensing applications.

-

Drug Discovery: As a versatile intermediate for the synthesis of more complex thiophene-containing molecules with potential biological activity.[4]

Conclusion

5-Acetyl-2,2'-bithiophene is a molecule of considerable scientific interest, positioned at the intersection of materials science and medicinal chemistry. Its photophysical properties are defined by strong UV-Vis absorption and potential fluorescence, modulated by the electronic interplay between the bithiophene core and the acetyl group. Electrochemically, it is characterized by an accessible oxidation potential and the propensity to form conductive polymers via electropolymerization. This guide has outlined these core properties and provided standardized protocols for their investigation, offering a robust framework for researchers seeking to explore and exploit the potential of this versatile heterocyclic compound. Further experimental work to quantify its fluorescence characteristics and precisely map its energy levels will undoubtedly unlock new opportunities for its application in advanced technologies.

References

- 1. chembk.com [chembk.com]

- 2. SYNTHESIS OF NOVEL BITHIOPHENE-SUBSTITUTED HETEROCYCLES BEARING CARBONITRILE GROUPS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. koasas.kaist.ac.kr:8080 [koasas.kaist.ac.kr:8080]

- 10. repository.ou.ac.lk [repository.ou.ac.lk]

- 11. electrochemsci.org [electrochemsci.org]

- 12. researchgate.net [researchgate.net]

- 13. sciepub.com [sciepub.com]

- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. ossila.com [ossila.com]

- 17. Photophysical properties of bis(2,2′-bithiophene-5-yl)benzenes - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

Investigating the Biological Activity of Novel Thiophene Compounds: An In-depth Technical Guide

Foreword: The Enduring Potential of the Thiophene Scaffold

The thiophene ring, a five-membered aromatic heterocycle containing a single sulfur atom, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to serve as a bioisostere for a phenyl group have cemented its role in the development of numerous approved drugs.[1] From anti-inflammatory agents like tiaprofenic acid to anticancer drugs such as raltitrexed, the versatility of the thiophene nucleus is well-documented.[1] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the biological activities of novel thiophene compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present data in a clear, comparative format, all grounded in authoritative scientific literature.

The Thiophene Core: A Gateway to Diverse Biological Activities

Thiophene derivatives have demonstrated a remarkable breadth of biological activities, primarily centered around anticancer, antimicrobial, and anti-inflammatory applications.[2] The nature and position of substituents on the thiophene ring play a pivotal role in dictating their specific biological targets and potency.[2] Understanding these structure-activity relationships (SAR) is fundamental to the rational design of new therapeutic agents.

Anticancer Activity: Targeting the Hallmarks of Cancer

Novel thiophene compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key enzymes like topoisomerase and tyrosine kinases, disruption of microtubule dynamics, and induction of apoptosis.[2] The investigation of these compounds often begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more mechanistic assays to elucidate their mode of action.

Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene derivatives have emerged as promising candidates, exhibiting activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[3] Their mechanisms often involve the disruption of bacterial cell membrane integrity or inhibition of essential enzymes.[3]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammatory diseases represent a significant therapeutic challenge. Thiophene-based compounds have been successfully developed as anti-inflammatory agents, with prominent examples being Tinoridine and Tiaprofenic acid. Many of these compounds exert their effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory pathway.[4]

A Strategic Approach to Biological Activity Screening

A systematic and logical workflow is crucial for the efficient evaluation of novel thiophene compounds. The following diagram outlines a recommended screening cascade, moving from broad primary assays to more specific secondary and mechanistic studies.

Caption: A logical workflow for the biological evaluation of novel thiophene compounds.

Experimental Protocols: A Guide to Self-Validating Assays

The following protocols are designed to be robust and reproducible, incorporating necessary controls to ensure the validity of the experimental results.

In Vitro Cytotoxicity Testing: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[5]